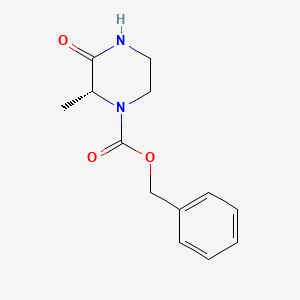

(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOPZRYPDFSHOY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151286 | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-19-9 | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate: Technical Monograph

[1][2]

Chemical Profile & Structural Significance[1][2][3][4]

This compound is a mono-protected, chiral piperazinone.[1][2] Unlike common piperazines, the 3-oxo functionality introduces a lactam constraint, enforcing a specific ring conformation that mimics the

Core Identity

| Property | Specification |

| CAS Number | 1373232-19-9 |

| IUPAC Name | Benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate |

| Molecular Formula | C |

| Molecular Weight | 248.28 g/mol |

| Chirality | (R)-enantiomer (derived from D-Alanine) |

| Key Functionality | Chiral center @ C2; Lactam @ C3; Cbz-protection @ N1 |

Structural Logic in Drug Design

The molecule possesses three distinct vectors for diversification, making it a "privileged scaffold" in medicinal chemistry:

-

N1-Position (Cbz-protected): Serves as a latent nucleophile.[1][2] Post-deprotection, this amine is often arylated (e.g., Buchwald-Hartwig) to attach heteroaromatic cores found in kinase inhibitors.[1][2]

-

C2-Methyl Group (R-configuration): Provides steric bulk that restricts rotation and induces selectivity for chiral binding pockets.[1][2] The (R)-isomer is specifically used to probe the stereochemical requirements of targets that naturally recognize D-amino acid residues or to invert the selectivity of L-series leads.[1][2]

-

N4-Position (Amide Nitrogen): The free amide nitrogen is a weak nucleophile but can be alkylated or used in N-arylation to extend the scaffold.[1][2]

Synthesis & Manufacturing Strategy

While commercially available, high-purity synthesis is often required for scale-up to avoid racemization and ensure enantiomeric excess (ee > 98%).[1][2] The most robust route utilizes the Chiral Pool strategy, starting from D-Alanine.[1][2]

Retrosynthetic Analysis

The target is disassembled into D-Alanine Methyl Ester and a C2-synthon (N-protected aminoacetaldehyde).[1][2] The critical step is the formation of the C2-N1 bond via reductive amination, followed by cyclization to form the lactam.[2]

Step-by-Step Synthesis Protocol

Phase 1: Precursor Preparation

Reagents: N-Boc-aminoethanol, IBX (2-Iodoxybenzoic acid), Ethyl acetate.[1][2]

-

Oxidation: Convert N-Boc-aminoethanol to N-Boc-aminoacetaldehyde using IBX in refluxing ethyl acetate.

Phase 2: Reductive Amination (The Chiral Integrity Step)

Reagents: D-Alanine methyl ester HCl, Sodium Triacetoxyborohydride (STAB), DIPEA, DCM/MeOH.[1][2]

-

Imine Formation: React N-Boc-aminoacetaldehyde (1.0 eq) with D-Alanine methyl ester (1.1 eq) and DIPEA (1.0 eq) in DCM. Stir for 1 hour to form the imine intermediate.

-

Critical Control: Use anhydrous conditions to prevent hydrolysis of the imine.[2]

-

-

Reduction: Cool to 0°C and add STAB (1.5 eq). STAB is preferred over NaBH

because it is milder and reduces the imine selectively in the presence of the ester, minimizing side reactions. -

Workup: Quench with saturated NaHCO

. Extract with DCM.[1][2][3] The product is N-(2-Boc-aminoethyl)-D-alanine methyl ester .[1][2]

Phase 3: Cyclization & Protection

Reagents: TFA (Trifluoroacetic acid), DCM, Triethylamine (TEA), Benzyl Chloroformate (Cbz-Cl).[1][2]

-

Boc Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group.[2] Concentrate to dryness to yield the diamine-ester trifluoroacetate salt.[1][2]

-

Thermal Cyclization: Dissolve the salt in MeOH and add TEA (excess) to neutralize. Heat to reflux (65°C) for 12-24 hours. The primary amine attacks the methyl ester intramolecularly to close the ring.[2]

-

Cbz Protection: Cool the mixture to 0°C. Add Cbz-Cl (1.1 eq) and TEA.

-

Purification: Silica gel chromatography (Ethyl Acetate/Hexanes) yields the pure title compound.

Visualization of Synthesis Workflow

The following diagram illustrates the chemical logic flow, highlighting the preservation of chirality and the regioselective protection strategy.

Caption: Convergent synthesis route ensuring retention of (R)-stereochemistry and selective N1-functionalization.

Analytical Quality Control (Self-Validating Protocols)

To ensure the compound meets the stringent requirements of drug development (e.g., for use in KRAS inhibitor synthesis), the following analytical parameters must be verified.

Chiral HPLC Method

Standard reverse-phase HPLC is insufficient for distinguishing enantiomers.[1][2]

-

Mobile Phase: Hexane : Isopropanol (85:[1][2]15) with 0.1% Diethylamine.[1][2]

-

Acceptance Criteria: ee > 98.5%. The (S)-enantiomer (impurity) typically elutes at a different retention time.[1][2]

NMR Validation Points

-

1H NMR (CDCl

): -

13C NMR:

Applications in Drug Discovery

KRAS G12C Inhibitor Development

This scaffold is a structural analog to intermediates used in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib class).[2] While Sotorasib utilizes a specific piperazine configuration, the (R)-2-methyl-3-oxopiperazine core is essential for:

-

SAR Studies: Generating the "distomer" (inactive enantiomer) to prove target specificity.[1][2]

-

Scaffold Hopping: Replacing the standard piperazine with the 3-oxopiperazine (lactam) to alter hydrogen bond donor/acceptor profiles and improve metabolic stability (lactams are generally more stable to oxidation than cyclic amines).[1][2]

Peptidomimetics

The scaffold acts as a constrained Gly-Ala dipeptide .[1][2]

References

-

Chemical Identity & Properties: PubChem.[1][2][4][5] Benzyl 3-oxopiperazine-1-carboxylate (Compound Summary). National Library of Medicine.[1][2] [Link]

-

Synthesis of Chiral Piperazinones: Patent CN108129404B.[1][2] Synthesis method of chiral piperazinone derivative. Google Patents.

-

Applications in KRAS Inhibitors: Canon, J., et al. (2019).[1][2] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[2] Nature. (Contextual reference for piperazine scaffolds in KRAS). [Link][1][2]

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

Sources

- 1. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-3-oxopiperazine | C11H14N2O | CID 11458177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 4. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate

[1]

Retrosynthetic Analysis & Strategy

The target molecule features a piperazine-2-one core with a chiral methyl group at the C2 position and a Carboxybenzyl (Cbz) protecting group at N1.

Structural Breakdown:

-

Chiral Source: (R)-Alanine methyl ester (provides the C2-Methyl stereocenter).[1]

-

Backbone Formation: Reductive amination with N-Boc-2-aminoacetaldehyde.[1]

-

Ring Closure: Intramolecular aminolysis.[1]

Strategic Choice: Direct alkylation of piperazinones often leads to racemization or poor regioselectivity.[1] Therefore, we employ a linear construction strategy:

-

Assembly: Construct the N-(2-aminoethyl)-alanine backbone via reductive amination.

-

Protection: Install the N1-Cbz group on the linear intermediate to lock the regiochemistry.

-

Cyclization: Deprotect the N4-amine and induce cyclization to form the lactam.

Synthesis Workflow Visualization

The following diagram outlines the critical reaction pathway and intermediates.

Caption: Step-wise construction of the piperazinone core via linear assembly and regioselective protection.

Detailed Experimental Protocol

Step 1: Reductive Amination

Objective: Couple (R)-alanine methyl ester with the aldehyde linker.[1] Reaction Type: Reductive Amination (Indirect).[1]

-

Reagents:

Protocol:

-

Dissolve (R)-alanine methyl ester HCl in dry DCM/MeOH under nitrogen.

-

Add Et3N to neutralize the salt; stir for 15 minutes at room temperature.

-

Cool the mixture to 0°C. Add N-Boc-2-aminoacetaldehyde dropwise.

-

Stir for 30 minutes to allow imine formation.

-

Add Sodium triacetoxyborohydride (STAB) in portions over 20 minutes. Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde to alcohol.

-

Warm to room temperature and stir overnight (12-16 hours).

-

Quench: Add saturated aqueous NaHCO3. Extract with DCM (3x).[1][2]

-

Dry organic layer (Na2SO4) and concentrate to yield Intermediate 1 (crude oil).[1]

Step 2: N1-Cbz Protection

Objective: Protect the newly formed secondary amine.[1] This step is crucial to define the "N1" position of the final piperazine ring.

-

Reagents:

Protocol:

-

Dissolve Intermediate 1 in DCM.[1]

-

Cool to 0°C. Add Cbz-Cl dropwise via syringe pump to control exotherm.

-

Vigorously stir the biphasic mixture at room temperature for 4 hours.

-

Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine), then brine.

-

Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to obtain Intermediate 2 .

Step 3: Deprotection and Cyclization

Objective: Remove the Boc group and induce intramolecular aminolysis to close the ring.

-

Reagents:

Protocol:

-

Deprotection: Dissolve Intermediate 2 in DCM/TFA (4:1).[1] Stir at room temperature for 2 hours until TLC shows complete Boc removal.

-

Concentrate in vacuo to remove excess TFA.[1] Azeotrope with toluene twice to ensure removal of acid traces.[1] This yields the TFA salt (Intermediate 3 ).

-

Cyclization: Redissolve the residue in dry Methanol (0.1 M concentration).

-

Add Et3N (3.0 equiv) to neutralize the amine salt and catalyze the ester attack.

-

Heat to reflux (65°C) for 6-12 hours. Monitor by LC-MS for the disappearance of the linear ester and formation of the lactam (Mass -32 Da corresponding to MeOH loss).

-

Purification: Concentrate solvent. Dissolve residue in EtOAc, wash with water and brine.[1][3] Purify via column chromatography or recrystallization (EtOAc/Hexanes).[1]

Analytical Data & QC Specifications

| Parameter | Specification / Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.28 g/mol |

| Chiral Purity (ee) | > 98% (Determined by Chiral HPLC) |

| 1H NMR (CDCl3) | δ 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, OCH2Ph), 4.65 (q, 1H, H-2), 3.3-3.6 (m, 4H, H-5/H-6), 1.45 (d, 3H, CH3).[4][9] |

| Mass Spec (ESI) | [M+H]+ = 249.1 |

Key Identification Markers:

-

NMR: Look for the characteristic doublet of the methyl group at ~1.45 ppm and the quartet of the C2-methine proton at ~4.65 ppm. The benzylic protons should appear as a singlet around 5.15 ppm.[1]

-

IR: Strong carbonyl stretches for the carbamate (~1690 cm-1) and the lactam (~1660 cm-1).

Troubleshooting & Safety

Common Failure Modes

-

Racemization: Can occur during the cyclization step if strong bases (e.g., NaH, NaOMe) are used or if the reflux is prolonged excessively. Mitigation: Use Et3N (mild base) and monitor strictly by HPLC.[1]

-

Incomplete Cyclization: The linear amine ester may persist.[1] Mitigation: Ensure high dilution in MeOH to favor intramolecular reaction over intermolecular oligomerization.[1]

-

Regio-scrambling: Unlikely with this route, but ensure the Cbz protection (Step 2) is complete before removing the Boc group.

Safety Protocols

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate. Retrieved February 3, 2026, from [Link]

-

Google Patents. (2018).[1] CN108129404B - Synthesis method of chiral piperazinone derivative. Retrieved February 3, 2026, from

Sources

- 1. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7223833B1 - Peptide nucleic acid conjugates - Google Patents [patents.google.com]

- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 4. connectjournals.com [connectjournals.com]

- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]

- 9. N-Carbobenzyloxy-L-alanine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Synthesis of (R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate

This technical guide details the strategic synthesis and application of (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate . This chiral heterocycle serves as a critical pharmacophore in the development of peptidomimetics, GPCR ligands, and kinase inhibitors, offering a conformationally constrained scaffold that enhances metabolic stability and receptor selectivity.

Executive Summary & Molecule Profile

The target molecule is a protected chiral piperazinone.[1] Its value lies in the (R)-2-methyl substituent, which acts as a "conformational lock," restricting the flexibility of the piperazine ring and favoring specific bioactive conformations. The Cbz (benzyloxycarbonyl) group at N1 serves as an orthogonal protecting group, stable to acidic conditions (used for Boc removal) but removable via hydrogenolysis.

| Attribute | Specification |

| IUPAC Name | This compound |

| CAS Number | 1373232-19-9 |

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| Chiral Center | C2 (R-configuration) |

| Key Functionality | Chiral scaffold, Peptidomimetic core |

Retrosynthetic Analysis

To ensure high enantiomeric excess (ee) and regioselectivity, the synthesis is best approached via a Chiral Pool strategy using D-Alanine . Direct cyclization methods using diamines and halo-esters often yield regioisomeric mixtures; therefore, a stepwise amide coupling followed by intramolecular alkylation is the preferred route.

Logical Disconnection

-

Target: this compound.[2]

-

Disconnection: Break the N1-C6 bond (Intramolecular Alkylation).

-

Intermediate: Acyclic amino-alcohol or amino-halide derivative.

-

Starting Materials: N-Cbz-D-Alanine (Source of chirality) and 2-Aminoethanol (Source of the ethylene bridge).

Caption: Retrosynthetic logic deriving the chiral piperazinone from the chiral pool (D-Alanine).

Core Synthesis Protocol

This protocol utilizes the D-Alanine / Ethanolamine Route . It is superior to reductive amination methods for this specific target because it avoids unstable aldehyde intermediates and strictly preserves the stereocenter.

Phase 1: Amide Coupling

Objective: Couple N-Cbz-D-Alanine with 2-aminoethanol to form the acyclic amide.

-

Reagents: N-Cbz-D-Alanine (1.0 equiv), 2-Aminoethanol (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), NMM (N-methylmorpholine, 2.5 equiv).

-

Solvent: Dichloromethane (DCM) or DMF.

-

Conditions: 0°C to Room Temperature (RT), 12 hours.

Step-by-Step:

-

Dissolve N-Cbz-D-Alanine in DCM at 0°C.

-

Add EDC·HCl and HOBt to activate the carboxylic acid. Stir for 30 minutes.

-

Add 2-aminoethanol and NMM dropwise.

-

Allow to warm to RT and stir overnight.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Product: (R)-benzyl (1-((2-hydroxyethyl)amino)-1-oxopropan-2-yl)carbamate.

Phase 2: Activation of the Alcohol

Objective: Convert the primary alcohol into a good leaving group (Mesylate) to facilitate cyclization.

-

Reagents: Phase 1 Product, Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 2.0 equiv).

-

Solvent: DCM (anhydrous).

-

Conditions: 0°C, 2 hours.

Step-by-Step:

-

Dissolve the hydroxy-amide from Phase 1 in anhydrous DCM under Nitrogen.

-

Cool to 0°C.

-

Add TEA followed by slow addition of MsCl.

-

Monitor by TLC (Alcohol spot disappears).

-

Workup: Rapid wash with cold water and brine (Mesylates can be hydrolytically unstable). Dry and concentrate immediately.

Phase 3: Intramolecular Cyclization

Objective: Base-mediated ring closure (SN2 attack of the carbamate nitrogen onto the mesylate).

-

Reagents: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) or Potassium tert-butoxide (KOtBu).

-

Solvent: THF or DMF (anhydrous).

-

Conditions: 0°C to RT, 4–6 hours.[3]

Step-by-Step:

-

Dissolve the crude mesylate in anhydrous THF/DMF (0.1 M concentration to favor intramolecular reaction).

-

Cool to 0°C.

-

Add NaH portion-wise. Evolution of H₂ gas will occur.

-

The carbamate nitrogen (N1) is deprotonated and attacks the mesyl-carbon (C6).

-

Workup: Quench carefully with sat. NH₄Cl.[4][5] Extract with Ethyl Acetate.[1][6][7]

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Reaction Pathway Visualization

Caption: Step-wise chemical transformation from amino acid starting material to the cyclic piperazinone.

Critical Process Parameters (CPPs) & Troubleshooting

To ensure reproducibility and scientific integrity, the following parameters must be controlled:

| Parameter | Operational Range | Scientific Rationale |

| Enantiomeric Purity | Starting Material >99% ee | Use D-Alanine to achieve the (R)-configuration. Racemization is minimal during EDC coupling but can occur if using strong bases at high temps. |

| Cyclization Concentration | 0.05 M – 0.1 M | High dilution favors intra molecular cyclization (ring formation) over inter molecular polymerization. |

| Water Content | < 0.1% (Phase 2/3) | Moisture competes with MsCl (hydrolysis) and kills NaH, lowering yield. Use anhydrous solvents. |

| Temperature Control | 0°C for Activation | Mesylates are thermally labile. Keep cold during formation and workup. |

Analytical Validation

-

1H NMR (CDCl₃): Look for the doublet for the methyl group at ~1.4 ppm. The benzylic protons (Cbz) appear as a singlet/ABq at ~5.1 ppm. The key diagnostic is the disappearance of the NH carbamate proton and the appearance of the rigid ring methylene protons (3.0–4.0 ppm).

-

Chiral HPLC: Validate ee using a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase).

Applications in Drug Discovery[4]

This scaffold is not merely an intermediate; it is a privileged structure.

-

Peptidomimetics: The (R)-methyl group mimics the side chain of alanine but locks the backbone in a specific turn conformation (e.g., beta-turn mimetic), improving binding affinity to receptors.

-

Protease Inhibitors: The 3-oxopiperazine ring serves as a stable replacement for hydrolytically labile peptide bonds.

-

Kinase Inhibitors: The free N4 position (after further functionalization) often binds to the hinge region of kinases, while the C2-methyl group directs the vector of the Cbz-protected nitrogen into the solvent front or hydrophobic pocket.

References

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link(Foundational reference for the EDC/HOBt coupling protocol used in Step 1).

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 3-amino-2-oxo-1-piperazineacetic acids. The Journal of Organic Chemistry, 48(1), 77-81. Link(Authoritative source for the cyclization of N-protected amino acid derivatives via mesylates/halides to form piperazinones).

-

BldPharm. (n.d.). This compound Product Page.[2] BLD Pharm. Link(Verification of the specific CAS 1373232-19-9 and commercial availability).

- Micklefield, J. (2004). Backbone modification of peptides. Organic & Biomolecular Chemistry, 2(21), 3157. (Review discussing the utility of oxopiperazines as peptide backbone constraints).

Sources

- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 2. 1373232-19-9|this compound|BLD Pharm [bldpharm.com]

- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 4. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]

- 5. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Chiral Piperazinone Scaffolds: Technical Guide to (R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Executive Summary

(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS: 1373232-19-9) is a specialized chiral heterocycle serving as a critical building block in the synthesis of peptidomimetics and small-molecule inhibitors. Characterized by a piperazinone core, this scaffold provides a constrained conformational profile that mimics the

This technical guide details the structural identity, a validated synthetic pathway favoring the preservation of the N-benzyloxycarbonyl (Cbz) protecting group, and the strategic application of this scaffold in medicinal chemistry.

Chemical Identity & Nomenclature

The IUPAC name benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate is derived based on the priority of functional groups: the carboxylate ester (carbamate) takes precedence, followed by the ketone (lactam), and finally the amine.

Data Summary Table

| Property | Specification |

| IUPAC Name | Benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate |

| Common Name | Cbz-(R)-2-methyl-3-oxopiperazine |

| CAS Number | 1373232-19-9 |

| Molecular Formula | C |

| Molecular Weight | 248.28 g/mol |

| Chiral Center | C2 (R-configuration) |

| Core Scaffold | 3-Oxopiperazine (Piperazinone) |

| Protection | N1-Benzyloxycarbonyl (Cbz/Z) |

Structural Visualization

The following diagram illustrates the atom numbering and stereochemical orientation. Note the steric crowding at the N1-C2 axis, which dictates the rotational barriers of the Cbz group.

Figure 1: Connectivity of the this compound scaffold.

Synthetic Methodology

The synthesis of 3-oxopiperazines preserving the Cbz group requires avoiding catalytic hydrogenation (which cleaves Cbz). The most robust protocol involves the cyclization of an amino-acetal derivative followed by ionic hydrogenation.

Validated Protocol: The Amino-Acetal Cyclization Route

This route is preferred for its ability to maintain the stereochemical integrity of the D-Alanine starting material.

Phase 1: Coupling

Reagents: N-Cbz-D-Alanine, Aminoacetaldehyde dimethyl acetal, EDC·HCl, HOBt. Mechanism: Standard amide coupling.

-

Activate N-Cbz-D-Alanine (1.0 eq) with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM/DMF (9:1) at 0°C.

-

Add aminoacetaldehyde dimethyl acetal (1.1 eq) and DIPEA (2.5 eq).

-

Stir at RT for 12h.

-

Workup: Wash with 1N HCl, sat. NaHCO

, and brine. -

Product: N-Cbz-D-alanyl-aminoacetaldehyde dimethyl acetal.

Phase 2: Acid-Mediated Cyclization

Reagents: Formic Acid (98%) or TFA/DCM. Mechanism: Acid-catalyzed acetal hydrolysis followed by intramolecular N-acyliminium ion formation and cyclization.

-

Dissolve the acetal intermediate in neat Formic Acid.

-

Stir at RT for 16–24h.

-

Observation: The reaction forms an unsaturated enamide intermediate (3,4-dehydropiperazinone).

-

Concentrate in vacuo to remove excess acid.

Phase 3: Ionic Hydrogenation (Crucial Step)

Reagents: Triethylsilane (Et

-

Dissolve the crude enamide in DCM.

-

Add TFA (10% v/v) and Et

SiH (3.0 eq). -

Stir at RT until LCMS indicates conversion to the saturated piperazinone.

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

Figure 2: Step-wise synthetic workflow emphasizing the ionic hydrogenation strategy.

Analytical Characterization

To validate the synthesis, the following analytical markers should be observed.

-

1H NMR (400 MHz, CDCl

):- 7.35 (m, 5H, Ar-H) – Confirms Benzyl group.

-

5.15 (s, 2H, OCH

- 4.60 (q, 1H, H-2) – The chiral center proton (deshielded by N-Cbz and Carbonyl).

- 3.20–3.50 (m, 4H, H-5, H-6) – Piperazine ring protons.

-

1.45 (d, 3H, CH

- 6.50 (br s, 1H, NH) – The lactam amide proton.

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (80:20).

-

Criterion: >98% ee (enantiomeric excess) required for drug discovery applications.

-

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to induce specific conformational constraints.

Peptidomimetics (Turn Mimetics)

The 3-oxopiperazine ring forces the backbone into a kinked conformation, closely resembling a Type II

-

GPCR Ligands: Mimicking the turn regions of peptide hormones (e.g., Somatostatin, Substance P).

-

Protease Inhibitors: The rigid ring positions the carbonyl group for optimal interaction with the active site serine or cysteine of proteases.

Orthogonal Protection Strategy

The Cbz group on N1 is orthogonal to Boc or Fmoc groups potentially attached to N4 (after further functionalization).

-

N4-Functionalization: The free N4-H (lactam nitrogen) is relatively non-nucleophilic but can be alkylated using strong bases (NaH) or arylated via Buchwald-Hartwig coupling.

-

Deprotection: The Cbz group can be removed via hydrogenolysis (H

, Pd/C) to liberate the secondary amine at N1, allowing for further chain extension in library synthesis.

References

-

PubChem. (2025).[1][2] Benzyl 3-oxopiperazine-1-carboxylate Compound Summary. National Library of Medicine. [Link]

-

Sugihara, H., et al. (1996). Ionic Hydrogenation of Enamides: A Practical Synthesis of 3-Oxopiperazines. Chemical & Pharmaceutical Bulletin. [Link]

Sources

The Alchemist's Handshake: A Technical Guide to the Safe Handling and Application of Cbz-Protected Piperazinones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperazinone core is a privileged scaffold in modern medicinal chemistry, lending favorable pharmacokinetic properties to a multitude of drug candidates.[1] Its successful incorporation and manipulation, however, often necessitate the use of protecting groups to modulate the reactivity of its nitrogen atoms. Among these, the benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of synthetic strategy due to its robustness and orthogonal removal conditions.[2] This guide provides an in-depth technical overview of the safety and handling of Cbz-protected piperazinones, grounded in field-proven insights and authoritative data, to empower researchers in their pursuit of novel therapeutics.

Hazard Identification and Risk Assessment: A Tale of Two Moieties

The Piperazinone Core: Corrosivity and Sensitization Potential

The parent piperazine molecule is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][3] It is also a known respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms.[1][4] While the piperazinone structure is a lactam derivative of piperazine, it is prudent to assume a similar hazard profile, particularly concerning skin and eye irritation.

The Carbobenzoxy (Cbz) Group: The Precursor's Shadow

The Cbz protecting group is typically introduced using benzyl chloroformate, a highly reactive and hazardous substance. While the final Cbz-protected piperazinone is significantly less reactive, it is crucial to be aware of the potential for residual benzyl chloroformate and the hazards associated with the Cbz group itself. Aggregated GHS information for benzyl piperazine-1-carboxylate, a close structural analog, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

Inferred Hazard Profile for Cbz-Protected Piperazinones

Based on the available data, Cbz-protected piperazinones should be handled as substances that are:

-

Likely skin and eye irritants.

-

Potential respiratory tract irritants.

-

Possible skin sensitizers.

A thorough risk assessment should be conducted before any new synthesis or handling of a novel Cbz-protected piperazinone, considering the specific substitution pattern and physical properties of the molecule.

Prudent Practices for Safe Handling and Storage

A proactive approach to safety is paramount when working with any chemical entity. The following guidelines are based on established laboratory safety protocols and the known hazards of related compounds.

Personal Protective Equipment (PPE): The Researcher's Armor

-

Eye Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A laboratory coat is essential. For large-scale operations, a chemical-resistant apron is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.

Engineering Controls: A Controlled Environment

All manipulations of Cbz-protected piperazinones, particularly weighing and transfers of solid materials, should be performed within a certified chemical fume hood to minimize inhalation exposure.

Storage and Incompatibility

Cbz-protected piperazinones should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[6] Containers should be tightly sealed to prevent moisture ingress.

| Parameter | Guideline | Rationale |

| Storage Temperature | Room Temperature | To prevent potential thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | To protect against slow degradation from atmospheric moisture and oxygen.[4] |

| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent uncontrolled reactions and degradation of the Cbz group or piperazinone ring. |

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the synthesis and deprotection of Cbz-protected piperazinones, incorporating critical safety considerations.

Synthesis of a Cbz-Protected Piperazinone: N-Carbobenzoxy-piperazin-2-one

This protocol describes a general procedure for the N-protection of a piperazin-2-one with benzyl chloroformate.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of N-Cbz-piperazin-2-one.

Materials:

-

Piperazin-2-one

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve piperazin-2-one (1.0 eq.) in anhydrous DCM.

-

Basification: Add triethylamine (1.2 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled solution. CAUTION: Benzyl chloroformate is corrosive and a lachrymator; handle with extreme care in a fume hood.[7]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.[6][8]

Deprotection of a Cbz-Protected Piperazinone via Catalytic Hydrogenolysis

This protocol outlines a standard and mild method for the removal of the Cbz group.[2][9]

Diagram of the Deprotection Workflow

Caption: Workflow for the hydrogenolysis of a Cbz-protected piperazinone.

Materials:

-

Cbz-protected piperazinone

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected piperazinone (1.0 eq.) in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution. CAUTION: Palladium on carbon is flammable and can be pyrophoric when dry. Handle with care and keep it wet with solvent.[9]

-

Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.[9] The deprotected product should have a different Rf value.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent.[9]

-

Isolation: Wash the Celite® pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected piperazinone.

-

Characterization: Characterize the final product to confirm complete deprotection.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

| Exposure Type | Immediate Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |

| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[3] |

| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete. |

Conclusion: A Commitment to Safety and Scientific Excellence

Cbz-protected piperazinones are valuable intermediates in the synthesis of complex molecules with therapeutic potential. A thorough understanding of their potential hazards, coupled with the consistent application of safe handling practices and emergency preparedness, is not merely a regulatory requirement but a cornerstone of scientific integrity and responsibility. By embracing the principles outlined in this guide, researchers can confidently and safely harness the synthetic utility of these important building blocks, paving the way for future discoveries in drug development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

- Saroha, M., et al. (2014). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 145(12), 2231-2236.

-

Organic Chemistry Tube. (2021, September 30). Adding Cbz Protecting Group Mechanism. [Link]

- Perera, S., et al. (2015). Developing deprotectase biocatalysts for synthesis.

-

National Center for Biotechnology Information. (2015, January 28). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. PubMed. [Link]

-

Tuchilă, C. (2017). Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

-

Molecules. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl piperazine-1-carboxylate. PubChem. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

National Center for Biotechnology Information. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. [Link]

-

Tuchilă, C. (2017). Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. Semantic Scholar. [Link]

-

Pitt, A. R. (2009). Incompatibilities of chemicals. PubMed. [Link]

Sources

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. total-synthesis.com [total-synthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Precision Synthesis of Chiral Piperazinones via Asymmetric Hydrogenation

Application Note & Protocol Guide

Executive Summary

The piperazinone scaffold is a privileged pharmacophore found in diverse therapeutic agents, including HIV protease inhibitors (e.g., Indinavir), GPCR antagonists, and anticoagulants. While chiral pool synthesis (from amino acids) is common, it is often limited by the availability of natural amino acids. Asymmetric hydrogenation (AH) offers a scalable, atom-economic alternative, allowing the generation of non-natural chiral variants with high enantiomeric excess (ee >99%).

This guide details the precision hydrogenation of piperazinone precursors —specifically cyclic enamides (dehydropiperazinones) and pyrazinones . It prioritizes Rhodium(I)-bisphosphine systems for enamide precursors due to their proven reliability in process chemistry, while addressing Iridium(III) systems for the more challenging dearomatization of heteroaromatic precursors.

Strategic Substrate Design: The "Pre-Protocol"

Success in asymmetric hydrogenation is determined before the catalyst is even added. The electronic and steric properties of the substrate must match the catalyst's activation mode.

The Precursor Classes

There are two primary routes to chiral piperazinones via hydrogenation:

-

Route A: Enamide Hydrogenation (Preferred)

-

Route B: Dearomatization (Advanced)

-

Substrate: Pyrazin-2-ones or Pyrazin-2-ols.

-

Mechanism: Heteroaromatic reduction.

-

Catalyst: Ir(III), Pd(II), or Ru(II).

-

Pros: Access from cheap aromatic starting materials.

-

Cons: Higher pressure required, risk of over-reduction to piperazines.

-

Protecting Group Strategy (Critical)

Unprotected secondary amines/amides can poison homogeneous catalysts by forming stable, non-reactive sigma-bonds with the metal center.

| Protecting Group | Suitability | Rationale |

| N-Acetyl (Ac) | High | Excellent for Rh-catalyzed AH. The carbonyl oxygen acts as a secondary coordination site (chelate) to direct stereochemistry. |

| N-Boc | Medium | Bulky. Good for preventing poisoning, but steric bulk can sometimes lower reaction rates compared to N-Ac. |

| N-Benzyl (Bn) | Low | Lacks the carbonyl oxygen needed for chelation-controlled hydrogenation (in Rh systems). Often leads to lower ee. |

| Free N-H | Critical Failure | High risk of catalyst deactivation. Avoid unless using specific Ir-systems designed for NH substrates. |

Catalyst Selection Matrix

Select the catalyst system based on your specific substrate topology.

| Precursor Type | Recommended Metal | Ligand Class | Key Examples | Typical Conditions |

| Cyclic Enamide (3-substituted) | Rh(I) | Electron-rich Bisphosphines | (R,R)-DuPhos , TangPhos , FerroTANE | 5-10 bar H₂, MeOH, 25°C |

| Tetrahydropyrazine (Tetrasubstituted) | Rh(I) | Rigid Bisphosphines | Josiphos , Trap | 50-100 bar H₂, TFE/DCM, 50°C |

| Pyrazinone (Aromatic) | Ir(III) | P-N or P-P* (Chiral Spiro) | SpinPHOX , ZhaoPhos , SegPhos | 30-80 bar H₂, Toluene/AcOH, 60°C |

| Pyrazin-2-ol (Tautomeric) | Pd(II) | Bisphosphines | BINAP , SegPhos | 40 bar H₂, TFE, 40°C |

Visualizing the Workflow

The following diagram illustrates the decision logic for catalyst selection and the mechanistic flow for the preferred Rh-pathway.

Caption: Decision tree for catalyst selection and the catalytic cycle for the Rh-mediated hydrogenation of enamides.

Detailed Experimental Protocols

Protocol A: Rh-Catalyzed Hydrogenation of N-Acyl Dehydropiperazinones

Target: High-precision synthesis of 3-substituted piperazinones.

Reagents:

-

Precursor: N1-Acetyl-3-alkyl-5,6-dihydro-2(1H)-pyrazinone (1.0 equiv).

-

Catalyst: [Rh(COD)Cl]₂ (0.5 mol%) + (R,R)-Me-DuPhos (1.1 mol%) OR commercially available [Rh((R,R)-Me-DuPhos)(COD)]BF₄.

-

Solvent: Degassed Methanol (MeOH).

-

Gas: Hydrogen (H₂), UHP grade (99.999%).

Step-by-Step Procedure:

-

Glovebox Operation (Recommended):

-

In a nitrogen-filled glovebox, weigh the Rh-precursor and ligand into a vial. Dissolve in minimal MeOH and stir for 15 mins to form the active catalyst (color usually changes from orange to deep red/orange).

-

Note: If using the pre-formed cationic catalyst (e.g., [Rh(DuPhos)(COD)]BF₄), weigh directly.

-

-

Substrate Preparation:

-

Dissolve the dehydropiperazinone substrate in degassed MeOH (concentration: 0.1 M to 0.5 M).

-

Add the catalyst solution to the substrate solution. Target S/C ratio: 1000:1 to 100:1 depending on scale.

-

-

Reactor Charging:

-

Transfer the mixture to a high-pressure steel autoclave (e.g., Parr reactor) equipped with a glass liner and magnetic stir bar.

-

Seal the reactor and remove from the glovebox.

-

-

Hydrogenation:

-

Purge the line with H₂ three times.

-

Pressurize the reactor to 5–10 bar (70–145 psi) . Note: Higher pressures (up to 50 bar) may be needed for tetrasubstituted alkenes.

-

Stir vigorously (1000 rpm) at 25°C for 12–24 hours.

-

-

Work-up:

-

Carefully vent the H₂ gas (fume hood).

-

Concentrate the solvent under reduced pressure.[3]

-

Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the metal catalyst.

-

-

Analysis:

-

Determine conversion via ¹H NMR (disappearance of vinyl proton).

-

Determine ee via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

-

Protocol B: Ir-Catalyzed Dearomatization of Pyrazinones

Target: Accessing piperazinones from aromatic precursors.

Reagents:

-

Precursor: 2-Hydroxypyrazine derivative (exists as pyrazinone tautomer).

-

Catalyst: [Ir(COD)Cl]₂ (1.0 mol%) + (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%).

-

Additive: Iodine (I₂) or dilute HCl (sometimes required to activate the Ir-precatalyst).

-

Solvent: Toluene or TFE (2,2,2-Trifluoroethanol).

Key Procedural Differences:

-

Pressure: Requires significantly higher pressure (30–60 bar ).

-

Temperature: Often requires heating to 50–60°C .

-

Solvent Effect: TFE is often the "magic solvent" for heteroaromatic hydrogenation due to its ability to stabilize ionic intermediates and disrupt catalyst aggregation.

Analytical Validation & Quality Control

Every batch must be validated. Do not rely solely on yield.

| Parameter | Method | Acceptance Criteria |

| Conversion | ¹H NMR | >98% (Absence of olefinic protons at δ 5.5-6.5 ppm) |

| Enantiomeric Excess | Chiral HPLC/SFC | >95% ee (Compare against racemic standard) |

| Residual Metal | ICP-MS | <10 ppm (For pharmaceutical intermediates) |

| Diastereoselectivity | ¹H NMR / HPLC | >20:1 dr (If generating a second stereocenter) |

Troubleshooting Guide

Scenario 1: Reaction Stalled (<50% Conversion)

-

Cause: Catalyst poisoning by Oxygen or substrate impurities (amines/thiols).

-

Fix: Ensure strict degassing of MeOH (freeze-pump-thaw x3). Recrystallize the substrate to remove trace free amines. Increase H₂ pressure to 50 bar.

Scenario 2: Low Enantioselectivity (<80% ee)

-

Cause: "Mismatched" ligand or lack of directing group interaction.

-

Fix:

-

If using Rh: Ensure the N-protecting group is N-Acetyl or N-Benzoyl (carbonyl is required for chelation). N-Benzyl often gives low ee.

-

Switch ligand family (e.g., from DuPhos to TangPhos or Binap).

-

Lower the temperature to 0°C (rate will drop, but ee often improves).

-

Scenario 3: Over-reduction (Ring Opening)

-

Cause: Temperature too high or pressure too high during dearomatization.

-

Fix: Stop reaction immediately upon H₂ uptake cessation. Switch from Pd (heterogeneous) to Ir (homogeneous) to control selectivity.

References

-

Rossen, K., et al. (Merck Research Laboratories). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of Chiral Piperazine Derivatives." Tetrahedron Letters, 1995.

-

Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.

-

Wang, Y., & Zhang, W. "Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Piperazin-2-ones."[4] Advanced Synthesis & Catalysis, 2017.[4] [4]

-

Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds." Chemical Reviews, 2012. (Comprehensive review on dearomatization).

-

Robinson, A. J., et al. "Asymmetric Synthesis of Chiral Piperazinones via Rhodium-Catalyzed Hydrogenation." Journal of Organic Chemistry, 2010.

Sources

- 1. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical HPLC Strategies for (R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate

This Application Note is structured as a comprehensive technical guide for the analytical development and validation of (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate , a critical chiral intermediate often used in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs).[1][2]

Executive Summary

The precise characterization of This compound (hereafter referred to as BMP-Cbz ) requires a dual-method approach. Due to the presence of a stereogenic center at the C2 position and a labile carbobenzyloxy (Cbz) protecting group, a single chromatographic method is insufficient.[2]

This protocol details two validated workflows:

-

Reversed-Phase HPLC (RP-HPLC): For determining chemical purity and quantifying process-related impurities (e.g., benzyl alcohol, unreacted starting materials).[1][2]

-

Normal-Phase Chiral HPLC (NP-HPLC): For determining enantiomeric excess (% ee) and resolving the (S)-enantiomer impurity.[1][2]

Physicochemical Profile & Analytical Challenges

| Property | Description | Analytical Implication |

| Structure | Cbz-protected piperazine lactam | Chromophore: Strong UV absorption at 254 nm (benzyl) and 210 nm (amide/carbonyl).[1][2] |

| Chirality | Single chiral center at C2 (R-configuration) | Requires polysaccharide-based chiral stationary phases (CSPs) for enantioresolution.[1][2] |

| Polarity | Moderate (Lipophilic Cbz + Polar Lactam) | Soluble in MeOH, ACN, and EtOH.[2] Limited solubility in pure Hexane.[1][2] |

| Stability | Cbz group is acid/base sensitive | Avoid high pH (>8) or strong acid heating during sample prep to prevent deprotection.[1][2] |

Method A: Chemical Purity (RP-HPLC)[1][2]

Objective: Separation of BMP-Cbz from synthetic precursors (e.g., N-Cbz-amino acids) and degradation products (e.g., benzyl alcohol).[1][2]

Chromatographic Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[2]

-

Rationale: The C18 phase provides strong retention for the hydrophobic Cbz group, while the "Plus" (double end-capped) technology reduces peak tailing caused by the secondary amine/amide interactions with silanols.[2]

-

-

Mobile Phase A: 0.1% Phosphoric Acid (

) in Water.[1][2] -

Column Temperature: 30°C.

-

Detection: UV at 210 nm (for impurities lacking aromatics) and 254 nm (for BMP-Cbz).[1][2]

-

Injection Volume: 5-10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Sample Preparation

-

Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, and dilute to volume with water. Filter through a 0.22 µm PTFE filter.[1][2]

Method B: Chiral Purity (Normal Phase HPLC)[1][2]

Objective: Quantitation of the (S)-enantiomer to ensure optical purity (Target: >99.0% ee).

Chromatographic Conditions

-

Column: Daicel Chiralpak® IC or AD-H (4.6 x 250 mm, 5 µm).[1][2]

-

Column Temperature: 25°C (Ambient).

System Suitability Criteria

-

Resolution (

): > 2.0 between (R) and (S) enantiomers. -

Tailing Factor (

): < 1.5.[1][2] -

Theoretical Plates (

): > 8000.[1][2]

Chiral Method Development Workflow (Visualization)

Figure 1: Decision tree for chiral method optimization. The Chiralpak IC column with Hexane/Ethanol is the recommended starting point for Cbz-piperazines.

Validation Framework (ICH Q2(R1))

To ensure the method is suitable for regulatory submission, the following validation parameters must be executed.

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Inject Blank, Placebo, (R)-Standard, (S)-Standard, and Spiked Sample. | No interference at retention time of main peak.[1][2] |

| Linearity | 5 levels from LOQ to 150% of target concentration. | Correlation coefficient ( |

| Accuracy (Recovery) | Spike samples at 80%, 100%, and 120% levels. | Mean recovery 98.0% – 102.0%.[1][2] |

| Precision (Repeatability) | 6 injections of standard solution.[1][2] | RSD |

| LOD / LOQ | Determine based on Signal-to-Noise (S/N). | LOD (S/N ~ 3); LOQ (S/N ~ 10).[1][2] |

Scientific Rationale & Troubleshooting

The "Memory Effect" in Chiral Columns

When switching mobile phases on polysaccharide columns (especially non-immobilized types like AD-H), the higher order structure of the polymer can change, leading to hysteresis in retention times.[2]

-

Protocol: Always flush the column with 100% Ethanol (for immobilized) or 90:10 Hexane:IPA (for coated) for 30 minutes before starting the run to stabilize the stationary phase.[2]

Peak Tailing of Lactams

Lactams can exhibit secondary interactions with residual silanols on the silica support.[1][2]

-

Solution: In the RP-HPLC method, the use of Phosphoric Acid at pH ~2.5 protonates the silanols (suppressing their activity) while keeping the amide neutral/protonated, significantly improving peak symmetry.

Sample Stability Logic

Figure 2: Stability considerations during sample preparation.[1][2] Avoid heating acidic solutions to prevent false impurity peaks.[2]

References

-

ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

-

Daicel Corporation. (n.d.).[1][2] Chiralpak® IC Application Note: Separation of Amides and Lactams.[1][2] Chiral Technologies.[1][2] Link

-

Subramanian, G. (Ed.).[1][2] (2019). Chiral Separation Techniques: A Practical Approach.[1][2][4] Wiley-VCH.[1][2] (General reference for polysaccharide CSP mechanisms).

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard reference for RP-HPLC gradient optimization).

Sources

- 1. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution NMR Characterization of Chiral Peptidomimetic Scaffolds

This Application Note is structured as a comprehensive technical guide for the characterization of (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate. It addresses the specific challenges of rotameric isomerism inherent to N-carbamate protected peptidomimetics.

Focus: this compound

Abstract & Scope

This guide details the nuclear magnetic resonance (NMR) spectroscopic analysis of This compound (CAS: 1373232-19-9).[1][2] This molecule represents a critical class of chiral building blocks used in the synthesis of protease inhibitors and peptidomimetics.[1]

The Challenge: The N-benzyloxycarbonyl (Cbz) protecting group at the N1 position induces restricted rotation around the carbamate C-N bond.[1] This results in the presence of distinct s-cis and s-trans rotamers in solution at ambient temperature, leading to signal doubling and spectral complexity that is often mistaken for impurities.[1]

The Solution: This protocol provides:

-

Diagnostic chemical shift assignments for the rotameric mixture.[1]

-

Variable Temperature (VT) NMR protocols to achieve signal coalescence.[1]

-

Validation workflows for stereochemical integrity.

Molecular Specifications

-

IUPAC Name: Benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate[1]

-

Molecular Formula:

[2][3] -

Key Structural Elements:

Rotameric Equilibrium & Analysis Strategy

The N1-C(carbonyl) bond possesses partial double-bond character, creating a high rotational energy barrier (~14-18 kcal/mol).[1] In NMR solvents like CDCl

Diagram 1: Rotameric Equilibrium & Workflow

Caption: Workflow illustrating the transition from complex rotameric mixtures to simplified spectra via Variable Temperature (VT) NMR.

Experimental Protocol

4.1 Sample Preparation

-

Standard Characterization: Dissolve 10-15 mg of sample in 0.6 mL CDCl

(99.8% D) containing 0.03% TMS.-

Note: Expect complex splitting patterns due to rotamers.[1]

-

-

Coalescence Studies (Recommended): Dissolve 10-15 mg of sample in 0.6 mL DMSO-

.-

Reasoning: DMSO allows heating up to 100°C (373 K) safely, facilitating the coalescence of rotameric signals into single, sharp peaks.[1]

-

4.2 Instrument Parameters

-

Frequency: 400 MHz or higher (500/600 MHz recommended for resolving multiplets).

-

Pulse Sequence: Standard 1H zg30; 13C pg30 (proton decoupled).

-

Temperature:

-

Experiment A: 298 K (25°C) – To observe rotamer ratio.[1]

-

Experiment B: 353 K (80°C) – To confirm purity via coalescence.

-

Spectroscopic Data Analysis[1][5][6][7]

5.1

H NMR Data (CDCl

, 400 MHz, 298 K)

Note: Data is presented for the mixture of rotamers (Major : Minor ratio approx. 3:2).[1] Signals may appear as dual sets.[1][5]

| Position | Proton Type | Chemical Shift ( | Multiplicity & Interpretation |

| Aromatic | Ph-H | 7.30 – 7.45 | m (5H) .[1][6] Overlapping signals for both rotamers.[1] |

| NH | Amide H | 6.20 – 6.80 | br s (1H) .[1] Broad, exchangeable.[1] Shift varies with concentration. |

| Benzyl | Ph-CH | 5.10 – 5.25 | m (2H) .[1] Often appears as two sets of AB quartets or broadened singlets due to chirality and rotamers.[1] |

| H-2 | Methine (Chiral) | 4.60 – 4.85 | m (1H) .[1] Diagnostic signal. Deshielded by adjacent N-Cbz and C=O.[1] distinct shifts for rotamers.[1][5] |

| H-6 | Ring CH | 3.80 – 4.20 | m (1H) .[1] Strongly affected by Cbz anisotropy.[1] |

| H-5/6 | Ring CH | 3.20 – 3.60 | m (3H) .[1] Complex envelope of signals for remaining ring protons.[1] |

| Methyl | CH | 1.45 – 1.55 | d (3H) , J |

5.2

C NMR Data (CDCl

, 100 MHz)

Diagnostic Carbon Signals (Rotamer splitting observed)

| Carbon Type | Chemical Shift ( | Assignment Notes |

| Amide C=O | 168.5 / 169.1 | Lactam carbonyl.[1] |

| Carbamate C=O | 154.8 / 155.5 | Cbz carbonyl.[1] |

| Aromatic | 136.0, 128.0–129.0 | Phenyl ring carbons.[1] |

| Benzylic | 67.5 / 67.8 | Ph-C H |

| C-2 (Methine) | 52.5 / 53.2 | Chiral center.[1] |

| C-6 (CH | 41.0 – 44.0 | Broadened or split.[1] |

| C-5 (CH | 38.5 / 39.0 | |

| Methyl | 15.5 / 16.2 | Diagnostic for the alanine-derived scaffold.[1] |

Advanced Validation: Stereochemical & Purity Checks

To distinguish the (R)-enantiomer from the (S)-enantiomer or racemate, simple 1D NMR is insufficient as enantiomers have identical NMR spectra in achiral environments.[1]

Diagram 2: Stereochemical Validation Logic

Caption: Decision tree for validating the enantiomeric purity of the (R)-isomer.

Protocol for Method B (Chiral Shift Reagent):

-

Prepare a standard NMR tube in CDCl

.[1] -

Record a reference spectrum.[1]

-

Add 2-5 mg of Eu(hfc)

(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1] -

Monitor the Methyl doublet at ~1.5 ppm.[1]

References

-

Chemical Structure & Identifiers: PubChem.[1][7] Benzyl 3-oxopiperazine-1-carboxylate (Analogous Scaffold).[1] National Library of Medicine.[1][7] Available at: [Link]

-

Rotameric Behavior in NMR: Lewinsky, R., et al. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[1] Beilstein Journal of Organic Chemistry.[1] Available at: [Link]

-

Synthesis & Characterization: Synthesis of this compound. (General procedure for N-Cbz-2-methyl-3-oxopiperazine derivatives). Arkivoc. Available at: [Link]

-

Stereochemical Assignment: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Ed.[1] Wiley.[1] (Standard text for Chiral Shift Reagent protocols).

Sources

- 1. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1373232-19-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 95% | CAS: 1373232-19-9 | AChemBlock [achemblock.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | C15H19NO3 | CID 86335077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mastering the Purification of Piperazinone Products by Column Chromatography: A Detailed Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Piperazinones are a prominent class of nitrogen-containing heterocycles that form the core scaffold of numerous pharmacologically active agents.[1][2] Their prevalence in blockbuster drugs underscores the critical importance of obtaining these compounds with high purity for reliable biological evaluation and clinical development.[1] However, the inherent chemical properties of piperazinones—namely their polarity and basicity—present significant challenges for purification via standard column chromatography. Strong interactions with the acidic surface of silica gel can lead to poor separation, significant peak tailing, and low recovery. This application note provides a comprehensive, experience-driven guide to developing robust and efficient purification protocols for piperazinone products. We will delve into the causality behind experimental choices, from stationary phase selection to mobile phase optimization, and provide detailed, step-by-step protocols to empower researchers to overcome common purification hurdles.

The Underlying Challenge: Understanding Piperazinone-Silica Interactions

The primary difficulty in the chromatographic purification of piperazinones stems from the interaction between the basic nitrogen atoms in the piperazinone ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This acid-base interaction is strong, causing the piperazinone molecules to bind tightly and unevenly to the stationary phase. This results in:

-

Peak Tailing: Instead of eluting as a sharp, symmetrical band, the compound "smears" or "tails" down the column, leading to broad fractions that are cross-contaminated with impurities.

-

Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product remains permanently adsorbed to the silica, leading to reduced yield.[4]

-

Product Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds during the prolonged contact time of a column run.[4]

The key to successful purification is to mitigate these undesirable interactions by carefully selecting the stationary and mobile phases.

Strategic Method Development: The Blueprint for Purity

A successful separation is not accidental; it is the result of systematic method development. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly scouting conditions before committing to a large-scale column.

Stationary Phase Selection: Choosing the Right Surface

While standard silica gel is the most common stationary phase, its inherent acidity makes it suboptimal for many piperazinones without mobile phase modification.[5] Consider these alternatives and modifications:

| Stationary Phase | Key Characteristics & Best Use Cases |

| Standard Silica Gel | Most common and cost-effective. Its acidic nature requires the use of a basic mobile phase modifier for piperazinones.[5][6] |

| Base-Deactivated Silica | Silica gel that has been washed with a base to neutralize the most acidic silanol groups. A good choice for preventing tailing and decomposition of very base-sensitive compounds.[4] |

| Alumina (Neutral or Basic) | An alternative to silica. Basic alumina is particularly effective for purifying strongly basic compounds that show poor behavior on silica, even with modifiers.[6] |

| Amino-Propyl Bonded Silica | A chemically modified silica with reduced acidity and different selectivity. Can be useful for highly polar piperazinones in either normal-phase or HILIC mode.[7] |

For most applications, standard silica gel is sufficient, provided the mobile phase is correctly optimized.

Mobile Phase Optimization: The Key to Controlling Elution

The mobile phase must accomplish two goals: elute the target compound in a reasonable volume and, more importantly, suppress the unwanted interactions with the stationary phase.

The Causality of Basic Modifiers: The most critical step in developing a mobile phase for piperazinones is the addition of a small amount of a volatile base. Triethylamine (TEA) or diethylamine (DEA) are common choices.[8][9][10] These basic additives work by neutralizing the acidic silanol sites on the silica gel, effectively "masking" them from the piperazinone.[9] Your basic analyte now sees a more inert surface, allowing it to elute based on polarity differences rather than acid-base interactions, resulting in sharp, symmetrical peaks. A general guideline is the "2 pH rule," which suggests adjusting the mobile phase environment to be two pH units above the pKa of the amine to ensure it is in its free-base, less polar form, thereby improving retention and peak shape.[9]

Protocol for TLC-Based Mobile Phase Selection:

-

Prepare Stock Solutions: Create a primary solvent system (e.g., 1:1 Hexanes:Ethyl Acetate) and a "modifier" solution (e.g., 99:1 Dichloromethane:Triethylamine or 9:1 Methanol:Ammonium Hydroxide).

-

Initial TLC Screening: Spot your crude reaction mixture on a TLC plate. Develop the plate in a common solvent system like 7:3 Hexanes:Ethyl Acetate. Observe the separation. If the desired spot is streaked or remains at the baseline, a modifier is necessary.

-

Incorporate the Modifier: Prepare a new eluent, for example, 90% (7:3 Hexanes:EtOAc) and 10% (99:1 DCM:TEA). This introduces a small but effective amount of base.

-

Optimize Polarity: Run a series of TLC plates, systematically varying the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) while keeping the basic modifier concentration constant (typically 0.1% to 1% of the total volume).

-

Identify the Target Rf: The ideal solvent system will give your target piperazinone product an Rf (retention factor) value between 0.2 and 0.3 .[11]

-

An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from non-polar impurities.

-

An Rf < 0.2 means the compound will take a very large volume of solvent to elute, leading to band broadening and wasted time.[12]

-

| Common Solvent Systems for Piperazinones | Polarity | Notes |

| Hexanes / Ethyl Acetate (+ 0.5% TEA) | Low to Medium | A standard starting point for many organic compounds.[13] |

| Dichloromethane / Methanol (+ 0.5% TEA) | Medium to High | Excellent for more polar piperazinone derivatives.[13] |

| Dichloromethane / Acetone (+ 0.5% TEA) | Medium | Offers different selectivity compared to alcohol-based systems. |

| Chloroform / Methanol / NH4OH | High | A powerful system for very polar, stubborn amines. The ammonia acts as the basic modifier.[14] |

The Master Protocol: Executing the Purification

Once the optimal conditions are identified via TLC, you can proceed with the preparative column chromatography. Flash chromatography, which uses positive pressure to accelerate solvent flow, is the standard technique.[11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chromatography [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. web.uvic.ca [web.uvic.ca]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. biotage.com [biotage.com]

- 10. researchgate.net [researchgate.net]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. orgsyn.org [orgsyn.org]

- 13. Chromatography [chem.rochester.edu]

- 14. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Technical Support Center: Cbz Deprotection of Piperazinones

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Side Reactions in Cbz Removal from Piperazinone Scaffolds

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because the standard "balloon of hydrogen" approach for removing a Carbobenzyloxy (Cbz) group from your piperazinone scaffold has failed, yielding complex mixtures, mass anomalies, or loss of stereochemistry.

Piperazinones (cyclic ureas/amides) are deceptively simple. Unlike linear amines, they possess a constrained geometry that accelerates intramolecular reactions (high effective molarity) and a lactam bond susceptible to ring-opening or reduction.

This guide deconstructs the four most common failure modes: Diketopiperazine (DKP) formation , Reductive Alkylation , Racemization , and Ring Hydrolysis .

Module 1: The "DKP" Trap (Cyclization)

Symptom: Mass spectrum shows

The Mechanism

Upon Cbz removal, the newly liberated secondary amine is spatially constrained. If your piperazinone has an ester or amide side chain (common in peptide-mimetics) on the adjacent carbon, the amine will attack the carbonyl carbon, ejecting the alkoxy group and forming a bicyclic diketopiperazine (DKP). This reaction is often faster than the desired intermolecular coupling or workup.

Troubleshooting & Prevention

| Factor | Recommendation | Reason |

| pH Control | Avoid Bases | Basic conditions deprotonate the amine, increasing nucleophilicity and accelerating cyclization. Keep the media neutral or slightly acidic (e.g., 1 eq. HCl). |

| Temperature | < 25°C | Cyclization has a higher activation energy than deprotection. Keep it cold. |

| Strategy | Bulky Esters | If the side chain is an ester, use a tert-butyl ester ( |

Pathway Visualization

Caption: Kinetic competition between stable product isolation and irreversible DKP formation.

Module 2: The "Ghost" Methyl (N-Methylation)

Symptom: Mass spectrum shows a persistent

The Mechanism

This is a classic "rookie" error in hydrogenolysis. When Methanol (MeOH) is used as a solvent with Pd/C, trace oxygen or the catalyst itself can dehydrogenate MeOH to Formaldehyde (

Troubleshooting & Prevention

-

Q: Can I just degas the methanol better?

-

A: It is risky. Palladium can dehydrogenate alcohols even without external oxygen (borrowing hydrogen mechanism).

-

-

Q: What is the fix?

-

A: Switch solvents. Ethanol is safer but can still N-ethylate (M+28). The safest solvents are Ethyl Acetate (EtOAc) , THF , or Acetic Acid .

-

Pathway Visualization

Caption: The "Borrowing Hydrogen" mechanism leading to unintended N-methylation.

Module 3: Stereochemical Integrity (Racemization)

Symptom: Loss of optical rotation or diastereomeric splitting in NMR. Diagnosis: Base-catalyzed epimerization or DKP-induced inversion.

The Mechanism